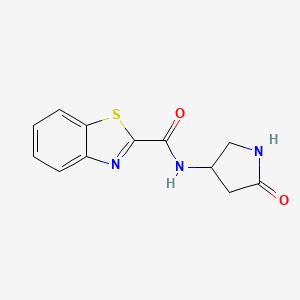![molecular formula C14H14N6O2S B6506393 1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide CAS No. 1428347-89-0](/img/structure/B6506393.png)
1-methyl-6-oxo-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound’s systematic name is quite a mouthful, but let’s dissect it. It belongs to the class of pyrazoline derivatives , which are heterocyclic chemical compounds. Pyrazolines have garnered attention due to their diverse biological and pharmacological activities. These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor properties. The compound’s structure likely incorporates these features, making it an intriguing candidate for further investigation .
Molecular Structure Analysis
The compound’s molecular formula suggests it contains a pyridazine core, a thiazole ring, and a pyrazole moiety. The presence of a carboxamide group indicates potential hydrogen bonding interactions. Researchers should employ techniques like nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry to confirm its structure and stereochemistry. Understanding its 3D arrangement is crucial for predicting its biological activity and interactions with target proteins .
Chemical Reactions Analysis
Given its functional groups, the compound may participate in various chemical reactions. These could include nucleophilic substitutions, cyclizations, and oxidation/reduction processes. Researchers should explore its reactivity under different conditions, identifying any potential transformation pathways. Additionally, stability studies can reveal its susceptibility to hydrolysis, photodegradation, or other environmental factors .
Physical and Chemical Properties Analysis
Physicochemical properties influence drug formulation and delivery. Researchers should determine its solubility, melting point, and stability under different pH conditions. Additionally, assessing its lipophilicity (logP) aids in predicting its bioavailability. Spectroscopic techniques (UV-Vis, IR) can provide valuable data on absorption and functional groups .
作用机制
Understanding how this compound interacts with biological targets is essential. Researchers should investigate its binding affinity to specific receptors, enzymes, or cellular components. In vitro and in vivo assays can shed light on its mode of action. For instance, does it inhibit an enzyme? Does it modulate a signaling pathway? Such insights will guide further drug development efforts .
安全和危害
Safety assessments are critical. Researchers must evaluate acute toxicity, mutagenicity, and potential adverse effects. Animal studies can provide information on its toxicological profile. Additionally, consider its environmental impact, especially if it enters water systems. Proper handling, storage, and disposal protocols are essential .
未来方向
: Arzu Ucar, Dilan Ozmen Ozgun, Gonca Alak, Halise Inci Gul, Mahmut Kocaman, Cem Yamalı, Veysel Parlak, Muhammed Atamanalp, Ahmed Maslat, Rana Almuhur & Telat Yanık. “Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss.” In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20 (2021). [Read more](https://link.springer.com/article/10.1007/s11626-020-00541
属性
IUPAC Name |
1-methyl-6-oxo-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-19-12(21)4-3-11(18-19)13(22)15-7-5-10-9-23-14(17-10)20-8-2-6-16-20/h2-4,6,8-9H,5,7H2,1H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGZLUDIFPBPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-chlorophenyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6506312.png)

![2,4(1H,3H)-Pyrimidinedione, 1-[3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]non-2-yl)-3-oxopropyl]-](/img/structure/B6506337.png)
![N-(4-fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506353.png)
![N-(3-methanesulfonamidophenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)(methyl)amino]acetamide](/img/structure/B6506360.png)
![2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6506368.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6506370.png)
![4-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6506374.png)
![2-chloro-6-fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6506378.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B6506379.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6506386.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6506391.png)
![7-methyl-6-oxo-N-[(3,4,5-trimethoxyphenyl)methyl]-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B6506394.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B6506400.png)
